Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate
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Overview
Description
Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable carbonyl compound, followed by cyclization to form the thienopyrimidine core. The reaction conditions often include the use of catalysts such as zinc chloride or ammonium acetate, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted thienopyrimidine derivatives .
Scientific Research Applications
Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to affect pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response . These interactions can lead to reduced inflammation and apoptosis in cells.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share the thienopyrimidine core structure and exhibit similar biological activities.
Pyrazolo[4,3-d]pyrimidine: Another class of heterocyclic compounds with comparable pharmacological properties.
Uniqueness
Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 5-methylthieno[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-5-3-14-8-6(5)7(9(12)13-2)10-4-11-8/h3-4H,1-2H3 |
InChI Key |
XTPFFRXRMJEZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)C(=O)OC |
Origin of Product |
United States |
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